molecular formula C14H18N2O4 B2436671 1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1266988-06-0

1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2436671
CAS No.: 1266988-06-0
M. Wt: 278.308
InChI Key: JMBMTFZTMXFMQA-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a carboxamide group, and a dimethoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-11-4-3-9(5-12(11)20-2)7-16-8-10(14(15)18)6-13(16)17/h3-5,10H,6-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBMTFZTMXFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine-3-carboxamide under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which 1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
  • 3,4-Dimethoxyphenylacetonitrile
  • 3-(3,4-Dimethoxyphenyl)-1-propanol

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrrolidine ring and carboxamide group make it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a carboxamide group , and a 3,4-dimethoxyphenyl moiety. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence various biochemical pathways. For instance, it has been suggested that the compound may inhibit certain enzymes involved in cell proliferation, which is particularly relevant in cancer research .

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, which could make it useful in treating infections.
  • Pain Modulation : There is emerging evidence that this compound may act as an inhibitor of the Nav1.8 voltage-gated sodium ion channel, which is implicated in pain perception. This suggests potential applications in treating various pain disorders .

Study 1: Anticancer Efficacy

A study evaluating the effect of various oxopyrrolidine derivatives on multiple myeloma cells found that certain derivatives exhibited significant cytotoxicity at concentrations as low as 10 µM. The study highlighted the promising anticancer properties of compounds structurally related to this compound .

Study 2: Pain Management

Research focused on the inhibition of Nav1.8 channels demonstrated that derivatives similar to this compound could effectively reduce pain signaling pathways. The study emphasized the potential for these compounds in developing new analgesic therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring, carboxamide groupAnticancer, antimicrobial, pain modulation
3,4-DimethoxyphenethylamineSimilar phenyl groupDopaminergic activity
4-(Dimethoxyphenyl)pyrrolidine derivativesDimethoxy substitutionAnticancer effects

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